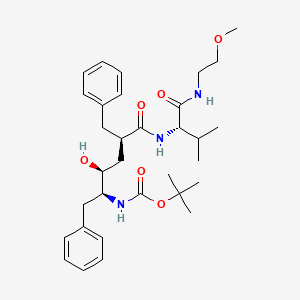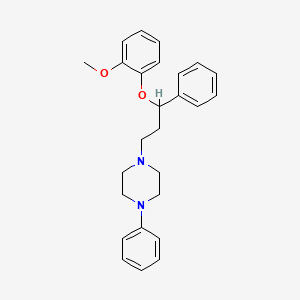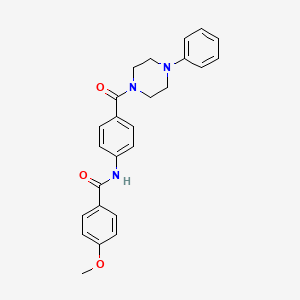
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)benzamide.
Aplicaciones Científicas De Investigación
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-N-(4-methylbenzyl)benzamide
- N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]-benzamide
Uniqueness
Benzamide, 4-methoxy-N-(4-((4-phenyl-1-piperazinyl)carbonyl)phenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
89767-61-3 |
|---|---|
Fórmula molecular |
C25H25N3O3 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
4-methoxy-N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O3/c1-31-23-13-9-19(10-14-23)24(29)26-21-11-7-20(8-12-21)25(30)28-17-15-27(16-18-28)22-5-3-2-4-6-22/h2-14H,15-18H2,1H3,(H,26,29) |
Clave InChI |
JJHCCTBZMSFTMP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




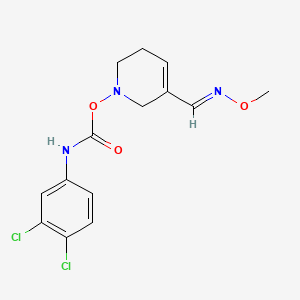

![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)

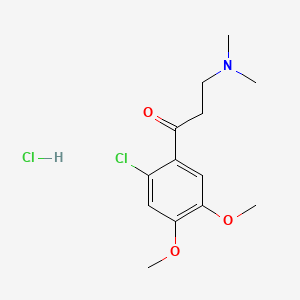

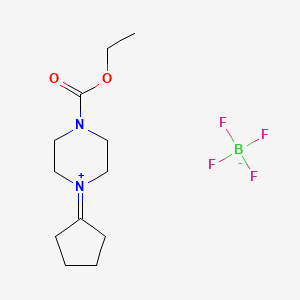
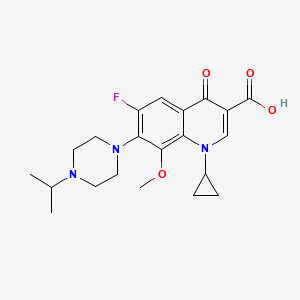

![6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylic acid](/img/structure/B12724973.png)
